molecular formula C20H38O B110143 (Z)-icos-13-en-10-one CAS No. 63408-44-6

(Z)-icos-13-en-10-one

Cat. No.: B110143
CAS No.: 63408-44-6
M. Wt: 294.5 g/mol
InChI Key: HVUBXNQWXJBVHB-SQFISAMPSA-N
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Description

(Z)-icos-13-en-10-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the family of alkenes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-icos-13-en-10-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-icos-13-en-10-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as bromine in the presence of a solvent like carbon tetrachloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated alkenes.

Scientific Research Applications

Chemistry: In chemistry, (Z)-icos-13-en-10-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its long carbon chain and functional groups make it a candidate for studying lipid interactions and membrane fluidity.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development, particularly in targeting membrane-bound receptors.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique scent profile makes it valuable in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of (Z)-icos-13-en-10-one involves its interaction with biological membranes and proteins. The compound’s long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ketone functional group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

    (E)-icos-13-en-10-one: This isomer differs in the spatial arrangement of the double bond, leading to different chemical and physical properties.

    (Z)-icos-13-en-9-one: This compound has a similar structure but with the ketone group located at a different position on the carbon chain.

Uniqueness: The uniqueness of (Z)-icos-13-en-10-one lies in its specific structural configuration, which influences its reactivity and interactions with other molecules. The position of the double bond and the ketone group allows for unique chemical reactions and biological interactions that are not observed in its isomers or other similar compounds.

Properties

IUPAC Name

(Z)-icos-13-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUBXNQWXJBVHB-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)CC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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